molecular formula C10H15N B8695160 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl- CAS No. 97384-47-9

4-Hexenenitrile, 2-ethenyl-2,5-dimethyl-

Cat. No. B8695160
Key on ui cas rn: 97384-47-9
M. Wt: 149.23 g/mol
InChI Key: LQOKMYRSZCREEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04625046

Procedure details

Into a 1 liter 4-neck flask equipped with a stirrer, reflux cooler, and dropping funnel, 48 g (1.2 moles) of solid sodium hydroxide, 200 ml of toluene and 10 g of tetrabutyl ammonium bromide were first introduced, and heated to 70° C. Within 2 hours, a mixture of 81 g (1 mole) of 2-methyl-2-butenenitrile, and 125.4 g (1.2 moles) of prenyl chloride were added dropwise while stirring. Thereupon, the reaction mixture was further stirred for 3 hours at 75° C. For processing the reaction mixture, excess sodium hydroxide and sodium chloride formed in the reaction were first washed out with water. Then the phases were separated, and the organic phase washed with water to neutrality. After withdrawing the solvent, distillation took place in vacuo in a 30 cm. Vigreux column. The yield in desired product amounted to 62 g, ; corresponding to 41% of the theoretical.
[Compound]
Name
solid
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step Two
Quantity
125.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][C:4](=[CH:7][CH3:8])[C:5]#[N:6].C(Cl)C=[C:11]([CH3:13])[CH3:12].[Cl-].[Na+].[C:17]1(C)C=CC=C[CH:18]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:3][C:4]([CH:17]=[CH2:18])([CH2:7][CH:8]=[C:11]([CH3:13])[CH3:12])[C:5]#[N:6] |f:0.1,4.5,7.8|

Inputs

Step One
Name
solid
Quantity
48 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
81 g
Type
reactant
Smiles
CC(C#N)=CC
Name
Quantity
125.4 g
Type
reactant
Smiles
C(C=C(C)C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1 liter 4-neck flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux cooler
ADDITION
Type
ADDITION
Details
were added dropwise
STIRRING
Type
STIRRING
Details
Thereupon, the reaction mixture was further stirred for 3 hours at 75° C
Duration
3 h
CUSTOM
Type
CUSTOM
Details
formed in the reaction
WASH
Type
WASH
Details
were first washed out with water
CUSTOM
Type
CUSTOM
Details
Then the phases were separated
WASH
Type
WASH
Details
the organic phase washed with water to neutrality
CUSTOM
Type
CUSTOM
Details
After withdrawing
DISTILLATION
Type
DISTILLATION
Details
the solvent, distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C#N)(CC=C(C)C)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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